Cas no 16890-91-8 (trans-1,4-Dichlorocyclohexane)

Technical Introduction: trans-1,4-Dichlorocyclohexane trans-1,4-Dichlorocyclohexane (C₆H₁₀Cl₂) is a cycloaliphatic compound featuring two chlorine atoms in a trans-configuration across the cyclohexane ring. This stereospecific arrangement imparts distinct chemical properties, including enhanced stability and predictable reactivity in substitution and elimination reactions. Its rigid trans-conformation makes it a valuable intermediate in organic synthesis, particularly for producing derivatives with controlled stereochemistry. The compound is also used in research applications requiring non-polar, halogenated scaffolds. High purity grades ensure consistency in synthetic workflows. Its low miscibility with water and compatibility with common organic solvents further broaden its utility in laboratory and industrial settings.
trans-1,4-Dichlorocyclohexane structure
trans-1,4-Dichlorocyclohexane structure
Product Name:trans-1,4-Dichlorocyclohexane
CAS No:16890-91-8
MF:C6H10Cl2
MW:153.049600124359
MDL:MFCD00070474
CID:121965
PubChem ID:87567927
Update Time:2025-06-17

trans-1,4-Dichlorocyclohexane Chemical and Physical Properties

Names and Identifiers

    • Cyclohexane,1,4-dichloro-, trans-
    • trans-1,4-Dichlorocyclohexane
    • 1,4-Dichlorocyclohexane
    • Dichlorocyclohexane
    • Cyclohexane, 1,4-dichloro-, cis-
    • cis-1,4-Dichlorocyclohexane
    • Cyclohexane, 1,4-dichloro-, trans-
    • Cyclohexane, 1,4-dichloro-
    • 1,4-Dichlorocyclohexane,c&t
    • (Z)-1,4-Dichlorocyclohexane
    • 1alpha,4beta-Dichlorocyclohexane
    • 1,4-Dichlorocyclohexane, (E)-
    • 1alpha,4alpha-Dichlorocyclohexane
    • WQTINZDWAXJLGH-UHFFFAOYSA-N
    • WQT
    • 16890-91-8
    • FT-0637842
    • 19398-57-3
    • WQTINZDWAXJLGH-IZLXSQMJSA-N
    • AKOS037645614
    • T70403
    • AS-61779
    • SCHEMBL1445938
    • SCHEMBL20993361
    • DTXSID70878819
    • WQTINZDWAXJLGH-OLQVQODUSA-N
    • MFCD00070474
    • 16749-11-4
    • D1425
    • (1R,4R)-1,4-DICHLOROCYCLOHEXANE
    • SCHEMBL9720381
    • DTXSID50871267
    • FT-0694018
    • DB-044839
    • 1,4-dichloro-Cyclohexane
    • 112-009-8
    • MDL: MFCD00070474
    • Inchi: 1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2
    • InChI Key: WQTINZDWAXJLGH-UHFFFAOYSA-N
    • SMILES: ClC1CCC(CC1)Cl

Computed Properties

  • Exact Mass: 152.01600
  • Monoisotopic Mass: 152.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 54.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: g/cm3
  • Melting Point: 102.0 to 104.0 deg-C
  • Boiling Point: 60°C/3mmHg(lit.)
  • Flash Point: °C
  • PSA: 0.00000
  • LogP: 2.77520
  • Solubility: Not determined

trans-1,4-Dichlorocyclohexane Customs Data

  • HS CODE:2903890090
  • Customs Data:

    China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

trans-1,4-Dichlorocyclohexane Pricemore >>

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abcr
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trans-1,4-Dichlorocyclohexane Related Literature

Additional information on trans-1,4-Dichlorocyclohexane

Trans-1,4-Dichlorocyclohexane (CAS No. 16890-91-8): Structural Insights, Applications, and Emerging Research

Trans-1,4-dichlorocyclohexane (CAS No. 16890-91-8) is a cyclic organic compound characterized by its unique stereochemical configuration and versatile reactivity. As a chlorinated cyclohexane derivative, this compound has garnered significant attention in synthetic chemistry and materials science due to its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Recent studies highlight its potential in sustainable chemical processes and environmental remediation strategies.

The molecular structure of trans-1,4-dichlorocyclohexane consists of a six-membered cyclohexane ring with chlorine atoms attached to the 1 and 4 positions in a trans configuration. This arrangement imparts distinct physical properties compared to its cis isomer. For instance, its melting point of −35°C and boiling point of 235°C reflect the balance between steric hindrance and intermolecular forces. The compound exhibits low water solubility (~0.7 g/L at 25°C) but high solubility in organic solvents such as dichloromethane and ethanol, making it amenable to solution-phase reactions.

In synthetic applications, trans-1,4-dichlorocyclohexane serves as a key intermediate in the production of pharmaceutical intermediates like β-blockers and antihistamines. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in synthesizing novel analogs of metoprolol via nucleophilic aromatic substitution pathways. Researchers highlighted the compound’s ability to form stable intermediates under mild reaction conditions (pH 7–9 at 50–70°C), minimizing side reactions typically observed with other chlorinated precursors.

Environmental scientists have recently explored the degradation pathways of CAS No. 16890-91-8, particularly under bioremediation scenarios. A collaborative study between MIT and ETH Zurich (published in Nature Sustainability, 2024) revealed that certain bacterial strains can metabolize this compound into non-toxic byproducts when exposed to aerobic conditions enriched with iron oxides. The dechlorination process follows a stepwise mechanism involving hydrolysis at the C–Cl bonds followed by microbial oxidation, offering promising insights for wastewater treatment applications.

In materials science, researchers are investigating trans-1,4-dichlorocyclohexane’s role as a precursor for advanced polyurethanes with enhanced thermal stability. A team at KAIST reported synthesizing cross-linked polymeric networks via Diels-Alder reactions between this compound and maleic anhydride derivatives (Polymer Chemistry, 2023). The resulting materials exhibited improved tensile strength (~35 MPa) compared to conventional systems while maintaining flexibility at low temperatures (-30°C).

The compound’s unique reactivity stems from its electronic properties influenced by the trans arrangement of chlorine atoms. Density functional theory (DFT) calculations published in Chemical Communications (2023) revealed that the electron-withdrawing effect at positions 1 and 4 creates localized electrophilic sites on adjacent carbon atoms. This facilitates selective nucleophilic attacks during synthesis without disrupting the cyclohexane ring structure—a critical advantage over linear chlorinated alkanes.

In industrial catalysis research, trans-1,4-dichlorocyclohexane’s role as a ligand precursor has gained traction for designing heterogeneous catalysts. A study from TU Delft demonstrated that incorporating this compound into mesoporous silica supports enhances catalytic activity for alkene epoxidation reactions by stabilizing transition metal centers (Catalysis Science & Technology, 2024). The ligand’s rigid structure prevents leaching while maintaining optimal steric accessibility for substrates.

Safety considerations emphasize proper handling due to its volatile nature and potential skin/eye irritation risks per OSHA guidelines (Hazard Communication Standard). Recommended precautions include using NIOSH-approved respirators when working above concentrations exceeding 5 ppm vapor exposure limits. Storage should follow standard protocols for flammable liquids—cool dark environments away from incompatible substances like strong oxidizers or acids.

Ongoing research focuses on leveraging trans-1,4-dichlorocyclohexane’s stereochemistry for asymmetric synthesis applications. A breakthrough reported in JACS Au (2023) utilized chiral Brønsted acid catalysts to achieve enantioselective additions (>95% ee) under solvent-free conditions—a milestone toward greener pharmaceutical manufacturing processes requiring fewer purification steps.

This compound’s multifaceted utility underscores its importance across disciplines despite challenges associated with optimizing reaction efficiencies under environmentally benign conditions—a topic currently under active investigation by multiple research groups worldwide.

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